molecular formula C7H9N3O2 B1400996 Methyl 4-amino-6-methylpyrimidine-2-carboxylate CAS No. 1520279-43-9

Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Cat. No.: B1400996
CAS No.: 1520279-43-9
M. Wt: 167.17 g/mol
InChI Key: QEHIMESZGPABDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-6-methylpyrimidine-2-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-6-methylpyrimidine-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-amino-6-methylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6-methylpyrimidine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-amino-6-methylpyrimidine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-amino-6-methylpyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. Additionally, it may interact with cellular receptors and modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-methylpyrimidine-5-carboxylate
  • Methyl 4-amino-6-ethylpyrimidine-2-carboxylate
  • Methyl 4-amino-6-methylpyrimidine-5-carboxylate

Uniqueness

Methyl 4-amino-6-methylpyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity

Biological Activity

Methyl 4-amino-6-methylpyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is particularly significant in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby preventing substrate interactions. This mechanism is crucial in modulating biochemical pathways involved in disease processes.
  • Receptor Modulation : It can interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological efficacy of this compound. Variations in substituents on the pyrimidine ring can significantly affect its biological properties.

CompoundIC50 (µM)Biological Activity
This compoundTBDAnticancer, anti-inflammatory
Methyl 4-amino-6-ethylpyrimidine-2-carboxylateTBDAntimicrobial
Methyl 4-amino-2-methylpyrimidine-5-carboxylateTBDAntiviral

The unique substitution pattern on the pyrimidine ring influences the compound's reactivity and selectivity towards specific biological targets .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated significant inhibition of cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) cell lines, with IC50 values indicating a potent effect compared to standard chemotherapy agents .

Case Study : A study involving the treatment of MDA-MB-231 TNBC cells showed that this compound inhibited lung metastasis more effectively than known inhibitors, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could suppress cyclooxygenase (COX) enzyme activity, which plays a critical role in inflammation. The IC50 values for COX inhibition were comparable to those of established anti-inflammatory drugs .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various bacterial strains. Preliminary tests have shown effective inhibition zones against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that it has favorable bioavailability and clearance rates following administration. Toxicological assessments have indicated no acute toxicity at high doses in animal models, supporting its safety profile for further development .

Summary Table of Pharmacokinetic Properties

ParameterValue
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Acute ToxicityNo observed toxicity

Properties

IUPAC Name

methyl 4-amino-6-methylpyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-4-3-5(8)10-6(9-4)7(11)12-2/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHIMESZGPABDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-6-methylpyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-6-methylpyrimidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-6-methylpyrimidine-2-carboxylate
Reactant of Route 4
Methyl 4-amino-6-methylpyrimidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-6-methylpyrimidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-6-methylpyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.